(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol
Overview
Description
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-4-fluorobenzyl group and a methanol group
Mechanism of Action
Target of Action
Piperidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . For instance, some piperidine derivatives have been reported to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
For example, they can inhibit the activity of enzymes or bind to receptors, altering their function .
Biochemical Pathways
For instance, some piperidine derivatives have been found to have antiplasmodial activity, suggesting they may interfere with the life cycle of the Plasmodium parasite .
Result of Action
For instance, some piperidine derivatives have been found to have antiplasmodial activity, suggesting they may inhibit the growth of the Plasmodium parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more simplified piperidine derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, dehalogenated piperidine derivatives, and substituted piperidine compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (1-(2-Chlorobenzyl)piperidin-3-yl)methanol
- (1-(4-Fluorobenzyl)piperidin-3-yl)methanol
- (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol
Uniqueness
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c14-13-6-12(15)4-3-11(13)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFHGDBHXARJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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